molecular formula C12H8ClNO B1360871 6-(2-Chlorophenyl)-3-pyridinecarbaldehyde CAS No. 898404-60-9

6-(2-Chlorophenyl)-3-pyridinecarbaldehyde

Cat. No.: B1360871
CAS No.: 898404-60-9
M. Wt: 217.65 g/mol
InChI Key: WEQSNAPAYMJMJE-UHFFFAOYSA-N
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Description

6-(2-Chlorophenyl)-3-pyridinecarbaldehyde is a heterocyclic aromatic compound featuring a pyridine core substituted with a 2-chlorophenyl group at position 6 and a carbaldehyde group at position 3. Its molecular formula is C₁₂H₈ClNO, with a molar mass of 217.65 g/mol.

Properties

IUPAC Name

6-(2-chlorophenyl)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO/c13-11-4-2-1-3-10(11)12-6-5-9(8-15)7-14-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEQSNAPAYMJMJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=C(C=C2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Chlorophenyl)-3-pyridinecarbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorobenzaldehyde with pyridine-3-carboxaldehyde under specific conditions. The reaction typically requires a catalyst, such as a Lewis acid, and may be carried out in an organic solvent like dichloromethane. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product.

Industrial Production Methods

In an industrial setting, the production of 6-(2-Chlorophenyl)-3-pyridinecarbaldehyde may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often employs advanced techniques like flow chemistry to enhance reaction rates and product purity.

Chemical Reactions Analysis

Types of Reactions

6-(2-Chlorophenyl)-3-pyridinecarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products Formed

    Oxidation: 6-(2-Chlorophenyl)-3-pyridinecarboxylic acid.

    Reduction: 6-(2-Chlorophenyl)-3-pyridinemethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(2-Chlorophenyl)-3-pyridinecarbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(2-Chlorophenyl)-3-pyridinecarbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity for its target.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between 6-(2-Chlorophenyl)-3-pyridinecarbaldehyde and its analogs:

Compound Name Substituents (Pyridine Positions) Molecular Formula Molar Mass (g/mol) Key Functional Groups Notable Properties/Activities
6-(2-Chlorophenyl)-3-pyridinecarbaldehyde 6-(2-ClPh), 3-CHO C₁₂H₈ClNO 217.65 Aldehyde, Chlorophenyl N/A (No direct data)
6-(4-Chlorophenyl)-2-methyl-pyridine-3-carbaldehyde 6-(4-ClPh), 2-CH₃, 3-CHO C₁₃H₁₀ClNO 231.68 Aldehyde, Methyl, Para-chlorophenyl Higher steric bulk due to methyl group
LGH00045 Triazolothiadiazole core, 2-ClPh C₁₅H₉ClN₄OS 344.78 Triazolothiadiazole, Chlorophenyl CDC25B inhibitor (IC₅₀ = 0.82 µmol/L)
2-Chloro-6-phenylpyridine-3-carbonitrile 2-Cl, 3-CN, 6-Ph C₁₂H₇ClN₂ 214.65 Cyano, Chloropyridine High pyridine aromaticity
6-[2-(Trifluoromethoxy)phenyl]-3-pyridinecarbaldehyde 6-(2-CF₃OPh), 3-CHO C₁₃H₈F₃NO₂ 291.20 Aldehyde, Trifluoromethoxy Enhanced lipophilicity (CF₃ group)
5-Chloro-6-(1-hydroxyethyl)pyridine-3-carbaldehyde 5-Cl, 6-(CH₂CH₂OH), 3-CHO C₈H₈ClNO₂ 193.61 Aldehyde, Hydroxyethyl, Chloro Increased hydrophilicity

Key Comparative Insights

Substituent Position Effects :

  • The ortho -chlorophenyl substitution in the target compound may induce steric hindrance and electronic effects distinct from the para -chlorophenyl isomer (). Para-substitution often enhances symmetry and alters π-π stacking interactions, whereas ortho-substitution can reduce rotational freedom .
  • In LGH00045 (), the triazolothiadiazole core replaces the pyridine ring, demonstrating that heterocycle modifications significantly impact bioactivity (e.g., enzyme inhibition) .

Functional Group Influence: The aldehyde group in the target compound and its analogs (e.g., –5) offers a reactive site for further derivatization (e.g., Schiff base formation). The trifluoromethoxy group in introduces strong electron-withdrawing and lipophilic character, which could improve metabolic stability compared to the chloro substituent .

Biological Activity :

  • While the target compound lacks direct activity data, LGH00045 () highlights the importance of the 2-chlorophenyl motif in CDC25B inhibition. This suggests that similar substitution patterns in pyridine derivatives could be explored for kinase-targeted drug design .

Physicochemical Properties :

  • The hydroxyethyl group in increases hydrophilicity (logP reduction), contrasting with the hydrophobic trifluoromethoxy group in . Such differences influence solubility and bioavailability .

Biological Activity

6-(2-Chlorophenyl)-3-pyridinecarbaldehyde, also known by its CAS number 898404-60-9, is a chemical compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of 6-(2-Chlorophenyl)-3-pyridinecarbaldehyde is C11H8ClNC_{11}H_{8}ClN, indicating the presence of a chlorophenyl group attached to a pyridine ring with an aldehyde functional group. Its structural features suggest potential interactions with various biological targets.

PropertyValue
IUPAC Name6-(2-Chlorophenyl)-3-pyridinecarbaldehyde
Molecular FormulaC11H8ClN
Molecular Weight203.64 g/mol
CAS Number898404-60-9

Biological Activity

Research indicates that 6-(2-Chlorophenyl)-3-pyridinecarbaldehyde exhibits several biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating inhibition zones indicative of its effectiveness .
  • Anticancer Potential : Preliminary investigations suggest that 6-(2-Chlorophenyl)-3-pyridinecarbaldehyde may inhibit the proliferation of cancer cells. In vitro studies have indicated that it can induce apoptosis in certain cancer cell lines, which is a critical mechanism in cancer therapy .
  • Enzyme Inhibition : The compound has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways. For example, it has shown promise in inhibiting acetylcholinesterase, which is relevant for neurological disorders .

The biological effects of 6-(2-Chlorophenyl)-3-pyridinecarbaldehyde are primarily attributed to its ability to interact with various biomolecules:

  • Receptor Binding : The chlorophenyl group may facilitate binding to specific receptors, modulating their activity and leading to physiological changes.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound can induce oxidative stress in cells, contributing to its anticancer properties by promoting apoptosis through ROS pathways .

Case Studies

  • Antimicrobial Study : A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of 6-(2-Chlorophenyl)-3-pyridinecarbaldehyde against clinical isolates of bacteria. The results showed a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus, indicating significant antimicrobial potential .
  • Cancer Cell Line Research : In a controlled laboratory setting, the compound was tested on MCF-7 breast cancer cells. The findings revealed that treatment with 10 µM concentration resulted in a 40% reduction in cell viability after 48 hours, suggesting its potential as an anticancer agent .

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